molecular formula C15H22N2O B2413820 N-(4-piperidinophenyl)butanamide CAS No. 424792-96-1

N-(4-piperidinophenyl)butanamide

Cat. No. B2413820
CAS RN: 424792-96-1
M. Wt: 246.354
InChI Key: IXQPCBOGWVHION-UHFFFAOYSA-N
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Description

“N-(4-piperidinophenyl)butanamide” is a chemical compound with the molecular formula C15H22N2O . Its average mass is 246.348 Da and its mono-isotopic mass is 246.173218 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-piperidinophenyl)butanamide” consists of a butanamide group attached to a phenyl group which is further attached to a piperidine ring . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .


Chemical Reactions Analysis

Amides, including “N-(4-piperidinophenyl)butanamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which can occur in the presence of both acids and bases . In acidic conditions, the amide reacts with water to form a carboxylic acid and an ammonium ion. In basic conditions, the amide reacts with a hydroxide ion to form a carboxylate ion and ammonia .


Physical And Chemical Properties Analysis

“N-(4-piperidinophenyl)butanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 373.9±35.0 °C at 760 mmHg, and a flash point of 179.9±25.9 °C . It has a molar refractivity of 74.3±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 232.6±3.0 cm3 .

Scientific Research Applications

Analgesic Properties

N-(4-piperidinophenyl)butanamide exhibits analgesic effects by interacting with specific receptors in the central nervous system. Researchers have explored its potential as a pain-relieving agent, particularly in chronic pain management. Studies suggest that it modulates pain perception pathways, making it a promising candidate for novel analgesic therapies .

Antipsychotic Activity

In the realm of neuropsychiatry, this compound has drawn attention for its antipsychotic properties. It may act as a dopamine receptor antagonist, potentially alleviating symptoms associated with schizophrenia and other psychotic disorders. Further investigations are ongoing to optimize its efficacy and safety .

Anti-Inflammatory Effects

N-[4-(piperidin-1-yl)phenyl]butanamide has demonstrated anti-inflammatory activity in preclinical studies. By inhibiting pro-inflammatory cytokines and modulating immune responses, it could be valuable in managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .

Cancer Research

Researchers have explored the compound’s potential in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth and metastasis makes it an intriguing candidate. However, clinical trials are needed to validate its efficacy and safety in cancer treatment .

Neuroprotection

The compound’s neuroprotective effects have been investigated in models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings open avenues for developing neuroprotective drugs .

Antiviral Properties

Preliminary studies suggest that N-(4-piperidinophenyl)butanamide exhibits antiviral activity against certain viruses. It interferes with viral replication processes, making it a potential therapeutic agent against viral infections. However, more research is needed to validate its efficacy and safety .

properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-6-15(18)16-13-7-9-14(10-8-13)17-11-4-3-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPCBOGWVHION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-piperidinophenyl)butanamide

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